molecular formula C11H16N2 B566108 3-(4-Methylpiperidin-4-yl)pyridine CAS No. 1343593-92-9

3-(4-Methylpiperidin-4-yl)pyridine

Cat. No. B566108
M. Wt: 176.263
InChI Key: QUKTWLAPKNBMGY-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperidin-4-yl)pyridine” is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-Methylpiperidin-4-yl)pyridine” would include this piperidine ring along with a pyridine ring.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

  • Synthesis and Coordination Chemistry : The compound plays a role in the synthesis and coordination chemistry of certain pyridine derivatives. These derivatives have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Synthesis of Conformationally Rigid Diamines : It's involved in the synthesis of conformationally rigid diamines, which are significant in medicinal chemistry (Smaliy et al., 2011).

  • Bifunctional Supramolecular Reagents : The compound is used in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These have applications in hydrogen bonding motifs in solid-state structures (Aakeröy et al., 2007).

  • Water Oxidation in Ru Complexes : It's used in the synthesis of Ru complexes for water oxidation, showing potential for energy conversion applications (Zong & Thummel, 2005).

  • Microwave Activation in Synthesis of Nitrogen Heterocycles : The compound is involved in the microwave activation for synthesizing nitrogen heterocycles, indicating a role in efficient chemical synthesis methods (Khrustalev et al., 2008).

  • Hydrogen Bonding in Conformational Stabilization : It contributes to the study of hydrogen bonding in the conformational stabilization of certain aminomethane-diphosphonic acids (Matczak-Jon et al., 2010).

  • Methylation of Pyridines Using Temporary Dearomatisation : The compound is relevant in the methylation of pyridines, a process important in organic synthesis (Grozavu et al., 2020).

Safety And Hazards

While specific safety and hazard information for “3-(4-Methylpiperidin-4-yl)pyridine” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Piperidines and their derivatives continue to be a significant area of research due to their importance in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

3-(4-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKTWLAPKNBMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-4-yl)pyridine

Citations

For This Compound
1
Citations
CM Kormos, MG Gichinga, SP Runyon… - Bioorganic & medicinal …, 2016 - Elsevier
The potent and selective KOR antagonist JDTic was derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid antagonists. In previous …
Number of citations: 5 www.sciencedirect.com

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